3-Aminobutyrate

Membrane Transport Microbial Biochemistry Substrate Specificity

Choose 3-aminobutyrate as your chiral β-amino acid intermediate. Its single chiral center distinguishes it from achiral analogs (GABA, β-alanine), enabling the stereospecific synthesis of Dolutegravir and other APIs where only the (R)-enantiomer is viable. Unlike 4-aminobutyrate, 3-aminobutyrate is actively transported by the GabP permease, making it essential for transporter studies. Secure consistent >99% ee purity to avoid failed stereoselective reactions.

Molecular Formula C4H8NO2-
Molecular Weight 102.11 g/mol
Cat. No. B1260719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminobutyrate
Molecular FormulaC4H8NO2-
Molecular Weight102.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)[O-])N
InChIInChI=1S/C4H9NO2/c1-3(5)2-4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1
InChIKeyOQEBBZSWEGYTPG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminobutyrate: Physicochemical and Structural Baseline for Scientific Procurement


3-Aminobutyrate (PubChem CID: 22234706) is a branched-chain, non-proteinogenic beta-amino acid anion (C4H8NO2-, MW 102.11 g/mol) serving as the conjugate base of 3-aminobutyric acid [1]. Distinct from its linear isomer 4-aminobutyrate (GABA), it features an amino group on the beta-carbon, rendering it a chiral molecule with two stereoisomers [2]. Its physicochemical profile is characterized by a calculated XLogP3-AA of -2.4 [1] and a reported melting point of 189°C , underscoring its high aqueous solubility and ionic character. As a critical chiral intermediate in the synthesis of the antiretroviral drug Dolutegravir [3], its procurement is driven by the need for high enantiomeric purity, setting the stage for a detailed evaluation of its specific performance and handling requirements relative to close structural analogs.

Why 3-Aminobutyrate Cannot Be Interchanged with GABA or Beta-Alanine: A Procurement Risk Assessment


Assuming functional equivalence between 3-aminobutyrate and its close structural analogs, such as 4-aminobutyrate (GABA) or 3-aminopropanoate (beta-alanine), introduces significant risk into both research and industrial processes. While all three are short-chain omega-amino acids, they are recognized and processed by distinct biological and catalytic systems. For example, the B. subtilis GABA permease (GabP) transporter exhibits differential affinity and translocation capabilities for these analogs [1]. More critically, 3-aminobutyrate is a chiral molecule, whereas GABA and beta-alanine are achiral. This introduces a fundamental requirement for stereochemical control in synthesis and application that is entirely absent for the achiral comparators. In applications like asymmetric synthesis for pharmaceuticals, substituting racemic 3-aminobutyrate for an enantiomerically pure form, or attempting to use GABA as a chiral building block, would be catastrophic, leading to the failure of stereospecific reactions and the generation of undesired isomers [2]. The following evidence-based guide details the quantifiable differences that dictate specific selection criteria.

Quantitative Differentiation Guide for 3-Aminobutyrate vs. Key Analogs


Differential Substrate Recognition: 3-Aminobutyrate vs. GABA and Beta-Alanine in GABA Permease Transport

The B. subtilis GABA permease (GabP) demonstrates distinct recognition of 3-aminobutyrate compared to its primary substrates. While the transporter shows clear affinity for beta-alanine (Km = 9.6 µM) and GABA (Km = 37 µM), it is also capable of translocating 3-aminobutyrate across the membrane via counterflow against [3H]GABA. This indicates that 3-aminobutyrate is a recognized but likely lower-affinity substrate for this specific transporter compared to beta-alanine and GABA. The ability to be transported differentiates it from bulkier, conformationally constrained analogs like nipecotic acid, which are not transported [1].

Membrane Transport Microbial Biochemistry Substrate Specificity

Comparative Enzyme Kinetics: 3-Aminobutyryl-CoA as a Substrate for Transamination

In the context of coenzyme A (CoA) metabolism, 3-aminobutyryl-CoA acts as a specific substrate for transamination reactions. Kinetic analysis reveals a Km of 4.3 ± 1.5 × 10^-6 M and a kcat of 1.80 ± 0.20 s^-1 for this reaction when α-ketoglutarate is the amino acceptor. The catalytic efficiency (kcat/Km) is 4.2 × 10^5 s^-1·M^-1. This contrasts sharply with the use of the primary amino acceptor α-ketoglutarate itself, which has a Km of 2.9 ± 0.1 × 10^-3 M and a kcat/Km of 620 s^-1·M^-1, and pyruvate, which has a Km of 20.1 ± 1.3 × 10^-3 M and a kcat/Km of 20 s^-1·M^-1 [1].

Enzyme Kinetics Metabolic Engineering CoA Metabolism

Comparative Physicochemical Properties: Solubility Advantage of 3-Aminobutyrate Over Hydrophobic Analogs

The solubility and lipophilicity profile of 3-aminobutyrate is a key differentiator from other small-molecule building blocks. Its estimated LogP is -3.68 [1] or -0.51 , and its water solubility is estimated at 1,000,000 mg/L at 25°C [1]. This extreme hydrophilicity is in contrast to many common pharmaceutical intermediates. While direct comparative data for analogs like ethyl 3-aminobutyrate is not available in this dataset, the principle is established: the free acid form of 3-aminobutyrate is vastly more water-soluble than its ester derivatives or other hydrophobic building blocks. This is supported by the compound's pKa of 10.14 , confirming its ionic nature at physiological pH.

Formulation Science Pre-formulation Physicochemical Characterization

Chiral Differentiation: The Necessity for Enantiomerically Pure (R)-3-Aminobutyrate in Asymmetric Synthesis

3-Aminobutyrate is a chiral molecule, and its (R)-enantiomer is the essential building block for synthesizing Dolutegravir, an HIV integrase inhibitor [1]. Its achiral analogs, GABA and beta-alanine, cannot serve this function. The synthesis of enantiomerically pure (R)-3-aminobutyric acid is a subject of active research to overcome the limitations of low-yielding or environmentally unfriendly chemical methods. Enzymatic approaches, for instance, have been reported with a conversion rate of only 60% after 100 hours [2]. The high enantioselectivity required for the reaction is exemplified by studies on ethyl 3-aminobutyrate, which show an enantiomeric ratio (E) of 74 during kinetic resolution with Candida antarctica lipase B [3].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Manufacturing

Differential Activity of Aminobutyrate Isomers in Plant Defense: 3-Aminobutyrate (BABA) vs. GABA and AABA

A direct comparative study on pear fruit (Pyrus bretschneideri) evaluated the efficacy of three aminobutyric acid isomers—α-aminobutyric acid (AABA), β-aminobutyric acid (BABA/3-aminobutyrate), and γ-aminobutyric acid (GABA)—in controlling Penicillium expansum infection. The study found that the efficacy of GABA was superior to BABA, whereas AABA had no inhibition effect. Notably, all three isomers showed almost no direct antifungal activity in vitro, indicating that their effects in vivo are due to the induction of plant defense responses (priming) rather than direct toxicity [1].

Plant Pathology Systemic Acquired Resistance Agrochemical Discovery

Optimal Application Scenarios for 3-Aminobutyrate Based on Verified Evidence


Probing Microbial GABA Transport Systems: Specific Substrate for GabP Permease Studies

In studies of the B. subtilis GABA permease (GabP) or related transporters, 3-aminobutyrate should be selected as a specific, transportable open-chain analog. Evidence shows it is translocated across the membrane via counterflow, unlike constrained inhibitors such as nipecotic acid [1]. This makes it the appropriate tool compound for investigating substrate recognition and translocation mechanisms in this transporter family, distinct from high-affinity substrates like GABA (Km = 37 µM) or beta-alanine (Km = 9.6 µM) [1].

Pharmaceutical Intermediate for Asymmetric Synthesis: Mandatory (R)-Enantiomer for Dolutegravir Production

In the GMP synthesis of the antiretroviral drug Dolutegravir and other chiral pharmaceuticals, only the (R)-enantiomer of 3-aminobutyric acid is a viable intermediate [2]. Achiral analogs like GABA or beta-alanine are chemically irrelevant. The procurement specification must prioritize high enantiomeric purity (>99% ee) to ensure successful downstream stereospecific reactions. The documented inefficiency of some enzymatic synthesis routes (e.g., 60% conversion in 100 hours) [2] underscores the value of a reliable, high-purity supply.

Investigating CoA-Ester Metabolism: High-Affinity Substrate for 3-Aminobutyryl-CoA Transaminase

For enzymology studies focused on the transamination of CoA esters, 3-aminobutyryl-CoA is the preferred substrate. Its high affinity for the relevant transaminase (Km = 4.3 x 10^-6 M) and high catalytic efficiency (kcat/Km = 4.2 x 10^5 s^-1·M^-1) are orders of magnitude better than simple amino acceptors like α-ketoglutarate or pyruvate [3]. This ensures robust and efficient enzyme assays, minimizing substrate depletion issues that could confound kinetic analyses.

Eliciting Systemic Acquired Resistance (SAR) in Specific Plant Models

In plant pathology research investigating chemical elicitors of defense priming, β-aminobutyric acid (BABA/3-aminobutyrate) is a proven agent. It is the correct choice when the research focus is on BABA-induced resistance pathways. However, for a pear fruit model infected with Penicillium expansum, GABA is a more efficacious elicitor than BABA, and α-aminobutyric acid (AABA) is ineffective [4]. This evidence guides the selection of the appropriate isomer and informs the choice of negative control (AABA) for a well-controlled experiment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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